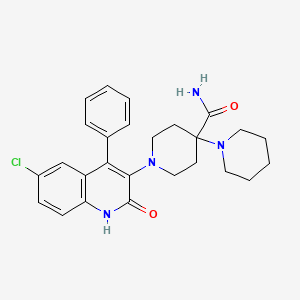![molecular formula C21H20Cl2N2O4S B11087702 1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B11087702.png)
1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOS (for brevity), is a synthetic organic compound with a complex structure. Let’s break it down:
1-(4-Butoxyphenyl): This part of the compound consists of a butoxy group (C₄H₉O) attached to a phenyl ring (C₆H₅). The butoxy group provides lipophilicity, affecting solubility and pharmacokinetics.
2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone: This portion contains an oxadiazole ring (a five-membered heterocycle with nitrogen and oxygen atoms) linked to an ethanone (ketone) group. The dichlorophenoxy methyl group adds specificity and reactivity.
Preparation Methods
Synthetic Routes::
Oxadiazole Synthesis: The oxadiazole ring can be synthesized via cyclization of appropriate precursors. For example, reaction of 2,4-dichlorophenylhydrazine with butoxyacetyl chloride followed by cyclization yields the oxadiazole ring.
Ketone Formation: The ketone group can be introduced through acylation of the oxadiazole with an acyl chloride (e.g., butoxyacetyl chloride).
- BOS is not commonly produced industrially due to its specialized applications. it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Oxidation: BOS can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for chlorination) are used.
Major Products: The major products depend on reaction conditions and substituents. For example, reduction yields the alcohol form.
Scientific Research Applications
BOS finds applications in various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its effects on cellular processes and enzyme inhibition.
Medicine: Potential as an anti-inflammatory or antimicrobial agent.
Industry: Limited industrial use due to its specialized nature.
Mechanism of Action
- BOS likely interacts with specific protein targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- BOS stands out due to its unique combination of oxadiazole, phenyl, and butoxy moieties.
- Similar Compounds: Other oxadiazoles, phenyl ketones, and aryl ethers.
Properties
Molecular Formula |
C21H20Cl2N2O4S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)13-30-21-25-24-20(29-21)12-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3 |
InChI Key |
WTFPRPRHYOYFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11087620.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11087649.png)
![4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(pyridin-3-yl)benzamide](/img/structure/B11087650.png)
![Ethyl 3,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-2-carboxylate](/img/structure/B11087651.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11087656.png)
![13,14-dimethoxy-9-methyl-4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B11087661.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11087663.png)
![1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone](/img/structure/B11087666.png)
![N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11087667.png)
![4'-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B11087670.png)
![2-(2,4-dichlorophenyl)-3-{[(1E)-1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11087672.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11087685.png)
![2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11087700.png)
